molecular formula C15H19N5O2 B12265039 N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12265039
M. Wt: 301.34 g/mol
InChI Key: MNTYAEREZYZZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The piperidine ring can be synthesized via a cyclization reaction involving appropriate amines and aldehydes. The final step involves the coupling of the oxazole and piperidine intermediates with the pyrimidine ring under specific conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxazole and pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazole and pyrimidine rings are crucial for its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C15H19N5O2/c1-11-8-16-15(17-9-11)19(2)12-4-3-7-20(10-12)14(21)13-5-6-18-22-13/h5-6,8-9,12H,3-4,7,10H2,1-2H3

InChI Key

MNTYAEREZYZZML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=NO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.